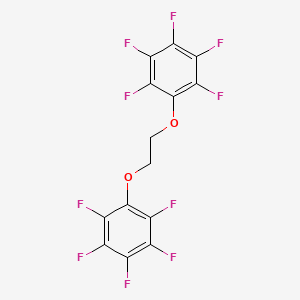

1,2-Bis(perfluorophenoxy)ethane

Description

The exact mass of the compound 1,1'-[1,2-ethanediylbis(oxy)]bis(pentafluorobenzene) is 394.00516099 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4F10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJVZCCLBKWTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4F10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Contextual Importance of Perfluorinated Organic Compounds and Ethers in Modern Chemistry

Perfluorinated compounds (PFCs), a class of synthetic organic chemicals where all hydrogen atoms on a carbon chain are replaced by fluorine, have become integral to modern chemistry and industry since their development in the 1940s and 1950s. researchgate.netepa.govnumberanalytics.com Their unique properties, such as high thermal stability, chemical inertness, and the ability to repel both water and oil, stem from the strong carbon-fluorine bond. researchgate.netepa.govnumberanalytics.com These characteristics have led to their widespread use in a vast array of applications, including non-stick cookware, waterproof clothing, stain-resistant fabrics, food packaging, and firefighting foams. researchgate.netepa.govnumberanalytics.comchemistry-matters.com

The introduction of an ether functional group into a perfluorinated structure further enhances their utility. wikipedia.org Perfluoroethers, a class of organofluorine compounds containing one or more ether linkages, exhibit properties analogous to hydrocarbon ethers but with the distinct advantages conferred by fluorination. wikipedia.org The presence of the ether group can impart thermoplastic properties to perfluoropolymers, enabling easier processing and the creation of complex shapes. wikipedia.org This has been a significant technological advantage in producing chemically resistant laboratory equipment and tubing. wikipedia.org Low molecular weight fluorinated ethers, such as perfluoro(methyl vinyl ether), are used as comonomers to improve the properties of polymers like polytetrafluoroethylene (Teflon). wikipedia.org

The trifluoromethyl and trifluoromethoxy groups, which are components of many perfluorinated structures, are particularly valued in medicinal chemistry. mdpi.com Their inclusion in drug candidates can enhance metabolic stability, improve lipophilicity and membrane permeability, and influence drug-receptor interactions. mdpi.com The electron-withdrawing nature and stability of these groups make them attractive alternatives to other functional groups in drug design. mdpi.com

Rationale for Dedicated Academic Inquiry into 1,2 Bis Perfluorophenoxy Ethane Structures

The specific structure of 1,2-Bis(perfluorophenoxy)ethane, featuring two perfluorophenoxy groups linked by an ethane (B1197151) bridge, presents a compelling case for dedicated academic investigation. The combination of the rigid, electron-withdrawing perfluorinated aromatic rings and the flexible ethane linker creates a unique molecular architecture. This structure is a type of diaryl ether, a class of compounds that has garnered significant interest. For instance, aryldifluoromethyl aryl ethers are being explored for their potential to improve the metabolic stability of drug candidates. nih.gov

The academic inquiry into similar structures, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), highlights the importance of the ethane bridge in creating bidentate ligands. These ligands are crucial in coordination chemistry for the preparation of metal complexes used in a variety of catalytic reactions, including cross-coupling and carbonylation reactions. chemdad.com While not a phosphine (B1218219), the structural analogy suggests that this compound could have interesting coordination properties or act as a precursor to novel ligands. The perfluorination of the phenyl rings in this compound is expected to significantly alter its electronic properties compared to its non-fluorinated counterparts, making it a target for fundamental studies in physical organic chemistry.

Overview of Current Research Trajectories for 1,2 Bis Perfluorophenoxy Ethane

Established Synthetic Pathways for this compound

Traditional methods for synthesizing this compound primarily rely on well-established organic reactions, namely nucleophilic aromatic substitution and Williamson ether synthesis. These pathways form the bedrock of fluorinated ether production.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for forming C-O bonds on electron-deficient aromatic rings. masterorganicchemistry.com The high electronegativity of fluorine atoms in polyfluoroarenes, such as hexafluorobenzene (B1203771), renders the aromatic core highly electrophilic and susceptible to attack by nucleophiles. nih.gov This reaction is the reverse of electrophilic aromatic substitution, as it involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com

The mechanism proceeds through a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the strong electron-withdrawing nature of the other fluorine atoms on the ring. masterorganicchemistry.com In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For the synthesis of this compound, this strategy typically involves the reaction of hexafluorobenzene with the disodium (B8443419) or dipotassium (B57713) salt of ethylene (B1197577) glycol. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the alkoxide. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com While SNAr is effective, it can sometimes lead to mixtures of mono-substituted, di-substituted, and other polysubstituted products, necessitating careful control of reaction conditions to achieve the desired p-selective substitution. nih.gov

Table 1: Representative Conditions for SNAr Synthesis of Aryl Ethers

| Aryl Halide | Nucleophile | Base/Conditions | Solvent | Product Type |

|---|---|---|---|---|

| Hexafluorobenzene | Ethylene glycol | NaH or K2CO3 | DMF, DMSO | Aryl Ether |

| Pentafluoropyridine | Phenol | K2CO3 | DMF | Aryl Ether |

| 2,4-Dinitrofluorobenzene | Amino Groups | Mild Base | Various | Aryl Amine |

The classic Williamson ether synthesis provides an alternative and widely used route to fluorinated ethers. fluorine1.ru This method involves the reaction of an alkali metal alcoholate (or phenoxide) with an alkyl halide. fluorine1.ru For this compound, this pathway entails the reaction of pentafluorophenol (B44920) with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane.

The first step is the deprotonation of the acidic pentafluorophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the highly nucleophilic pentafluorophenoxide anion. This anion then displaces the halide ions from the 1,2-dihaloethane in a typical SN2 reaction to form the desired diether. The reaction is often performed in a polar aprotic solvent to facilitate the substitution. This method is versatile and has been applied to the synthesis of various allyl ethers of polyfluorinated alcohols by reacting polyfluoroalkanol alcoholates with allyl halides. fluorine1.ru

Table 2: Williamson Ether Synthesis for Fluorinated Ethers

| Fluorinated Alcohol | Halide | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Pentafluorophenol | 1,2-Dibromoethane | K2CO3 | Acetone | Moderate to High |

| Trihydroperfluoroalkanols | Allyl Iodide/Bromide | Not specified | Dioxane | 54-85% fluorine1.ru |

| 2,2,2-Trifluoroethanol | Benzyl Bromide | NaH | THF | High |

Emerging and Optimized Synthetic Approaches for this compound

While established methods are reliable, research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. These emerging approaches prioritize catalyst innovation and adherence to green chemistry principles.

Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards catalytic processes. For ether synthesis, this includes the development of catalysts that can operate under milder conditions and with greater selectivity. Simple and readily available iron(III) triflate has been shown to be a cheap, environmentally benign, and efficient catalyst for the direct etherification of alcohols. nih.gov Such iron-catalyzed methods can promote the selective formation of both symmetrical and unsymmetrical ethers directly from alcohols, generating water as the only byproduct under mild conditions. nih.gov

Another emerging area is the use of electrochemical methods. An electrochemical approach has been demonstrated for the synthesis of hindered ethers by liberating high-energy carbocations from simple carboxylic acids under non-acidic conditions. nih.gov This technique avoids the need for harsh reagents and can be used to form a wide range of ethers that are difficult to access through conventional means. nih.gov While not yet specifically reported for this compound, these catalytic and electrochemical strategies represent a promising frontier for optimizing the synthesis of fluorinated ethers.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of fluorinated ether synthesis, this involves several key strategies. One approach is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. For example, performing reactions in aqueous two-phase systems, such as those using hexafluoroisopropanol (HFIP) and water, can offer advantages in both driving the reaction and simplifying product recovery. rsc.org This method has been successfully applied to Friedel-Crafts reactions, demonstrating that good to excellent yields can be obtained even in the presence of large amounts of water. rsc.org

Another principle is the development of processes that produce non-toxic byproducts. A novel green process for synthesizing sulfonyl fluorides, for instance, uses readily available materials and yields only NaCl and KCl as byproducts, minimizing environmental impact. eurekalert.org This focus on atom economy and waste reduction is a central tenet of green chemistry that can be applied to the synthesis of this compound by designing routes that maximize the incorporation of starting materials into the final product. The use of water as both a hydrogen-bonding activator and a phase-separation medium in fluoroalkylation reactions further highlights the potential for sustainable molecular design. acs.org

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the fine-tuning of its physical and chemical properties. These modifications can involve altering the length or nature of the linker between the two aromatic rings, or changing the substitution pattern on the rings themselves.

For example, analogues with different alkane chain linkers (e.g., methylene (B1212753), propylene) can be synthesized by substituting 1,2-dihaloethane with other α,ω-dihaloalkanes in a Williamson-type synthesis. The synthesis of unsymmetric analogues, where the two aromatic groups are different, presents a greater challenge but has been achieved for related compounds. A theory-driven approach using radical difunctionalization of ethylene has been developed to create both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) ligands. nih.gov This method, which uses a photocatalyst to generate phosphine-centered radicals that add across ethylene, could potentially be adapted for the synthesis of unsymmetric perfluoroaryl ethers. nih.gov

Furthermore, analogues can be created by replacing the perfluorophenyl group with other functionalized rings. The synthesis of 1,2-bis(2-aminophenoxy)ethane and 1,2-bis(4-aminophenoxy)ethane, which serve as precursors for high-performance polyimides, demonstrates the versatility of the core 1,2-bis(phenoxy)ethane structure. researchgate.netnih.gov These compounds are typically synthesized by reducing the corresponding dinitro compounds. nih.gov The existence of related compounds like 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, used as an electrolyte, also shows the diversity of fluorinated ether structures accessible through these synthetic strategies. biosynth.com

Table 3: Examples of 1,2-Disubstituted Ethane (B1197151) Analogues

| Compound Name | Key Structural Feature | Synthetic Precursor/Method |

|---|---|---|

| 1,2-Bis(dimethylphosphino)ethane | P-C bond instead of O-C bond | Reduction of 1,2-bis(dimethylphosphoryl)ethane nih.gov |

| 1,2-Bis(2-aminophenoxy)ethane | Amino group on phenyl ring | Precursor for BAPTA ligand researchgate.net |

| 1,2-Bis(4-aminophenoxy)ethane | Amino group on phenyl ring | Reduction of 1,2-di(p-nitrophenyloxy)ethylene nih.gov |

| 1,2-Bis(dichlorophosphino)ethane | PCl2 group | Reaction of ethylene, white phosphorus, and PCl3 wikipedia.org |

| 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | Partially fluorinated ethyl ether side chain | Electrolyte material biosynth.com |

Functionalization of the Ethane Backbone for Derivatization

The derivatization of the ethane backbone of this compound presents a synthetic challenge due to the chemical inertness of the sp³-hybridized C-H bonds. However, modern organic synthesis offers several powerful strategies for C-H functionalization that could be applied to this system. These methods primarily involve the use of highly reactive intermediates or transition metal catalysis to selectively activate and convert C-H bonds into more versatile functional groups.

One of the most promising approaches is the direct C-H activation catalyzed by transition metals. bohrium.com For instance, dirhodium catalysts have been shown to be effective for the C-H functionalization of ethers through carbenoid insertion. researchgate.net While not demonstrated specifically on this compound, analogous systems suggest feasibility. Another potential route involves the use of main-group reagents. For example, a molecular antimony(V) complex has been reported to selectively functionalize the C-H bonds of ethane to form corresponding trifluoroacetate (B77799) esters. nih.gov Such a strategy could potentially be adapted to introduce functional handles onto the ethane bridge.

Furthermore, photocatalytic methods are emerging as a powerful tool for C-H activation. These reactions can proceed via a hydrogen atom transfer (HAT) pathway, enabling the functionalization of alkanes under mild conditions. rsc.org For example, the functionalization of ethane has been achieved using hydrochloric acid as an efficient HAT catalyst in a photocatalytic process. rsc.org The direct amination of ethane has also been demonstrated using electrophilic main-group complexes, which proceed through a C-H activation mechanism to generate a metal-alkyl intermediate that is then functionalized. researchgate.net

The table below summarizes selected catalytic systems that have been successfully employed for the functionalization of ethane and related substrates, highlighting the potential for derivatizing the ethane backbone of this compound.

| Catalyst/Reagent | Substrate | Functionalization Type | Key Findings | Reference |

|---|---|---|---|---|

| Silver-based catalyst with ethyl diazoacetate | Ethane | Carbenoid C-H Insertion | Forms ethyl propionate. A highly electrophilic metal carbenoid is required. | rsc.org |

| Photocatalyst with HCl | Ethane | Hydrogen Atom Transfer (HAT) | Functionalization of ethane under mild conditions. | rsc.org |

| Dirhodium catalysts | Ethers | Carbenoid C-H Insertion | Effective for asymmetric α-C–H bond functionalization of ethers. | researchgate.net |

| SbV(TFA)5 complex | Ethane | C-H Activation/Oxidation | Selectively forms mono- and/or diol trifluoroacetate esters. | nih.gov |

| Electrophilic main-group complexes | Ethane | C-H Activation/Amination | Direct conversion to aminated products via a metal-alkyl intermediate. | researchgate.net |

Synthesis of Chiral Variants and Stereoselective Considerations

The introduction of chirality into the this compound scaffold can be achieved by creating one or more stereocenters on the ethane bridge. This leads to the formation of enantiomers and diastereomers, which can exhibit unique properties. The synthesis of such chiral variants requires stereoselective methods to control the three-dimensional arrangement of atoms.

Asymmetric Synthesis

Asymmetric synthesis is a powerful strategy to produce enantiomerically enriched compounds from achiral starting materials. acs.org This is often accomplished using chiral catalysts or auxiliaries. For instance, the asymmetric transfer hydrogenation of α-amino ketones using ruthenium catalysts is a well-established method for producing chiral 1,2-amino alcohols, which could be precursors to chiral ethers. acs.org Similarly, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved with high diastereoselectivity and enantioselectivity using a chiral bifunctional acid-base catalyst. rsc.orgnih.gov These methodologies could conceptually be adapted to synthesize chiral precursors for this compound analogues. The synthesis of axially chiral diaryl ethers has also been accomplished via N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification, demonstrating another approach to chirality in ether-containing molecules. rsc.org

Chiral Pool Synthesis

An alternative approach is to utilize the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. For example, chiral 1,2-diols, which can be derived from compounds like tartaric acid, can serve as chiral building blocks. These diols can be converted into the corresponding chiral 1,2-disubstituted ethanes, including ethers. The synthesis of chiral crown ethers has been demonstrated starting from resolved spirobiindan-diols, showcasing the utility of chiral diols in preparing complex chiral ethers. oup.com

Chiral Resolution

When a synthetic route produces a racemic mixture (an equal mixture of two enantiomers), chiral resolution can be employed to separate them. wikipedia.orglibretexts.org A common method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the individual, pure enantiomers. Chiral column chromatography is another direct method for separating enantiomers, where a chiral stationary phase interacts differently with each enantiomer, leading to their separation. khanacademy.org This technique has been effectively used for the resolution of racemic compounds like 1,1'-bi-2-naphthol. nih.gov

The following table summarizes various approaches to the synthesis of chiral 1,2-disubstituted ethanes, which are relevant to the creation of chiral analogues of this compound.

| Method | Example Precursor | Key Features | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral 1,2-Amino Alcohols | Uses Ru-catalysts with chiral ligands to achieve high enantioselectivity. | acs.org |

| Michael Addition | Thio-substituted Cyclobutanes | Utilizes a chiral chinchona-based squaramide catalyst for high diastereo- and enantioselectivity. | rsc.orgnih.gov |

| Chiral Pool Synthesis | Chiral Crown Ethers from Diols | Starts with resolved enantiomerically pure diols to build chiral macrocycles. | oup.com |

| Chiral Resolution by Derivatization | Racemic Alcohols/Acids | Formation of separable diastereomeric salts or esters using a chiral resolving agent. | wikipedia.orglibretexts.org |

| Chiral Column Chromatography | Racemic 1,1'-bi-2-naphthol | Direct separation of enantiomers based on differential interaction with a chiral stationary phase. | khanacademy.orgnih.gov |

Reactivity of the Perfluorophenoxy Moieties in this compound

The pentafluorophenyl (PFP) groups in this compound are the primary centers of reactivity, characterized by a strong susceptibility to nucleophilic attack and a general resistance to electrophilic substitution.

The replacement of hydrogen atoms with highly electronegative fluorine atoms depletes the electron density of the aromatic rings in this compound, making them highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This is in stark contrast to typical benzene (B151609) rings, which readily undergo electrophilic substitution.

A prominent example of this reactivity is the para-fluoro-thiol reaction (PFTR). researchgate.netresearchgate.netrsc.org This reaction is a highly efficient and regioselective process where a thiol, upon deprotonation by a base to form a more nucleophilic thiolate, attacks the perfluorinated ring. researchgate.net The substitution occurs preferentially at the para-position relative to the ether linkage. The high selectivity is attributed to the electronic activation provided by the fluorine atoms, which stabilizes the Meisenheimer complex intermediate. researchgate.netrsc.org

The PFTR is considered a "click" reaction due to its high yield, mild reaction conditions (often at ambient temperature), and the absence of metal catalysts. researchgate.netrsc.org The general mechanism involves the deprotonation of a thiol using a non-nucleophilic base, followed by the nucleophilic attack of the resulting thiolate anion on the electron-deficient aromatic ring, leading to the displacement of the para-fluorine atom. researchgate.net This reaction has been widely used for polymer modification and synthesis. rsc.orgrsc.org

Table 1: General Parameters for the Para-Fluoro-Thiol Reaction (PFTR) on Perfluorinated Aromatic Rings

| Parameter | Description | Typical Examples |

|---|---|---|

| Substrate | Perfluorinated aromatic compound | This compound |

| Nucleophile | Thiol | Aliphatic or aromatic thiols |

| Base/Activator | Non-nucleophilic organic or inorganic base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium Carbonate (K₂CO₃) researchgate.netresearchgate.net |

| Solvent | Aprotic polar solvents | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) |

| Temperature | Mild conditions | Ambient temperature to slightly elevated temperatures |

| Outcome | Selective substitution of the para-fluorine atom | Formation of a para-thioether linkage with high yield (>95%) researchgate.net |

This table provides a generalized overview based on the principles of the para-fluoro-thiol reaction.

Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or nitration, are significantly hindered on the perfluorophenoxy moieties of this compound. The strong electron-withdrawing effect of the fluorine atoms deactivates the aromatic ring towards attack by electrophiles. researchgate.net Standard electrophilic substitution conditions are generally ineffective. While some specialized, harsh conditions might force reactions on other perfluorinated aromatics like pentafluoropyridine, these are not typical pathways for perfluorophenoxy compounds. rsc.org Therefore, for most practical purposes, the perfluorinated rings in this molecule are considered inert to electrophilic aromatic substitution.

Chemical Transformations of the Ethane Linkage in this compound

The -O-CH₂-CH₂-O- linkage, while generally stable, represents another potential site for chemical reactions, particularly under oxidative or specific reductive conditions.

The ethane bridge in this compound exhibits considerable oxidative stability. However, under specific conditions, such as atmospheric reactions or enzymatic metabolism, it can undergo degradation. Computational studies on the structurally similar 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) provide insight into these pathways. researchgate.netrsc.orgsemanticscholar.org

The primary atmospheric degradation mechanism is initiated by hydroxyl (•OH) radicals. rsc.org This process can proceed via two main competitive pathways:

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from one of the methylene (-CH₂-) groups of the ethane bridge. This is often the most favorable pathway. semanticscholar.org

•OH Addition: The radical adds to the aromatic ring, although this is generally less favorable than hydrogen abstraction for this type of molecule. rsc.org

Following hydrogen abstraction from the ethane linkage, the resulting alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical. This intermediate can then undergo further reactions. rsc.org Similarly, metabolic oxidation by cytochrome P450 enzymes is predicted to proceed via hydrogen abstraction from the alkyl chain, leading to the formation of a hydroxylated intermediate, which may subsequently hydrolyze. nih.gov Despite these pathways, many fluorinated ethers are noted for their high oxidative stability, a property leveraged in applications like battery electrolytes. msesupplies.com

Table 2: Predicted Oxidative Reaction Steps for the Ethane Linkage

| Step | Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| Initiation | R-CH₂-CH₂-R + •OH | R-•CH-CH₂-R + H₂O | Hydrogen abstraction from the ethane bridge semanticscholar.org |

| Propagation | R-•CH-CH₂-R + O₂ | R-CH(OO•)-CH₂-R | Formation of a peroxy radical rsc.org |

| Metabolism | R-CH₂-CH₂-R + [P450] | R-CH(OH)-CH₂-R | Enzymatic hydroxylation, potential precursor to hydrolysis products nih.gov |

R represents the perfluorophenoxy group. This table is based on mechanistic studies of analogous compounds.

The ether linkages in this compound are generally stable to most reducing agents. Studies on related aromatic ether compounds have shown that other functional groups, such as nitro groups on the aromatic rings, can be selectively reduced to amines using catalytic hydrogenation (e.g., with Pd/C and hydrazine (B178648) monohydrate) without cleaving the ether or the ethane bridge. nih.gov This indicates the robustness of the core structure under these specific reductive conditions.

In electrochemical contexts, highly fluorinated ethers have been shown to participate in reductive processes at electrode surfaces. For example, related fluorinated ethers can decompose at a lithium anode to form a stable solid-electrolyte interphase (SEI), which is a critical process in the functioning of lithium-metal batteries. However, direct hydrogenation studies focused on the saturation or cleavage of the ethane linkage in this compound are not widely reported, suggesting this is not a common or facile transformation.

Detailed Mechanistic Studies of this compound Reactions

Detailed mechanistic investigations, primarily through computational chemistry, have elucidated the reaction pathways for key transformations of molecules with structures analogous to this compound.

Mechanistic studies of the para-fluoro-thiol reaction confirm a two-step SNAr process. The first step is the base-mediated deprotonation of the thiol to generate a thiolate anion. researchgate.net The second, rate-determining step is the nucleophilic attack of this anion on the electron-poor perfluorinated ring, proceeding through a negatively charged intermediate (Meisenheimer complex), followed by the rapid elimination of a fluoride ion to yield the final thioether product. researchgate.net The high efficiency and selectivity of this reaction are rooted in the ability of the fluorine atoms to stabilize the anionic intermediate.

Information regarding "this compound" is not available in the public domain.

Despite a comprehensive search of scientific databases and scholarly articles, detailed information regarding the chemical reactivity, mechanistic investigations, kinetic and thermodynamic profiling, and reaction intermediates of the specific compound This compound is not publicly available.

The search yielded information on various related compounds, including halogenated and non-halogenated derivatives of 1,2-bis(phenoxy)ethane. These related compounds have been studied for their applications in materials science, as flame retardants, and in coordination chemistry. For instance, studies on "1,2-bis(2,4,6-tribromophenoxy)ethane" have explored its atmospheric reaction mechanisms and thermal decomposition pathways. Similarly, research is available on the synthesis and reactivity of other analogues such as "1,2-bis(aminophenoxy)ethane" and "1,2-bis(methoxyphenoxy)ethane".

However, specific experimental or computational data on the reactivity of the perfluorinated analogue, "this compound," remains elusive in the reviewed literature. Consequently, it is not possible to provide the requested detailed analysis of its chemical transformations, including kinetic and thermodynamic parameters or the identification of reaction intermediates, as specified in the requested article outline. Without this foundational scientific data, the generation of an accurate and informative article on this particular compound is not feasible.

A list of compounds for which information was found during the search is provided below.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. For this compound, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework and the distinct environments of its ten fluorine atoms.

¹⁹F NMR is exceptionally sensitive to the local electronic environment of fluorine atoms, making it the most informative technique for this molecule. alfa-chemistry.comwikipedia.org The ten fluorine atoms are situated on two pentafluorophenyl rings, and due to their positions relative to the ether linkage, they are not chemically equivalent. One would expect three distinct signals corresponding to the ortho-, meta-, and para-fluorines.

The chemical shifts in ¹⁹F NMR are influenced by the electronic effects of neighboring groups. alfa-chemistry.com The ether oxygen atom will have a notable effect on the electron density of the aromatic ring, influencing the chemical shifts of the fluorine atoms. Based on data for similar perfluorinated aromatic ethers, the signals can be predicted. ucsb.edunih.gov The ortho-fluorines (F-2, F-6) are expected to appear at a distinct chemical shift compared to the meta- (F-3, F-5) and para-fluorines (F-4). Spin-spin coupling between the fluorine atoms (typically ³JFF, ⁴JFF, and ⁵JFF) would result in complex splitting patterns (multiplets), which can be used to confirm the assignments. wikipedia.org

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound Referenced to CFCl₃ at 0 ppm.

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| ortho (F-2, F-6) | -145 to -160 | Multiplet |

| para (F-4) | -155 to -170 | Triplet |

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

The proton and carbon NMR spectra provide data on the non-fluorinated parts of the molecule.

The ¹H NMR spectrum is expected to be very simple. The molecule contains only one type of proton: those on the ethane bridge (-O-CH₂-CH₂-O-). Due to the symmetry of the molecule, these four protons are chemically equivalent. Therefore, the spectrum should exhibit a single sharp signal (a singlet). The adjacent electronegative oxygen atoms will deshield these protons, shifting the signal downfield. For similar ether structures, this signal typically appears in the range of 3.5 to 4.5 ppm. nih.govillinois.eduubc.ca

The ¹³C NMR spectrum provides information about the carbon skeleton. Two primary signals are expected: one for the ethane carbons and a set of signals for the carbons of the perfluorophenyl rings. oregonstate.edu

Ethane Carbons: A single resonance is expected for the two equivalent carbons of the -CH₂-CH₂- bridge, typically appearing around 60-70 ppm. nmrs.io

Aromatic Carbons: The six carbons of each pentafluorophenyl ring are chemically distinct. Their signals will appear in the aromatic region (typically 110-160 ppm). A key feature of the ¹³C spectrum of fluorinated compounds is the presence of significant carbon-fluorine (C-F) coupling. acs.org This coupling will split each carbon signal into a multiplet, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms. The carbon directly bonded to the ether oxygen (C-1) will also have a distinct chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -O-CH ₂-CH ₂-O- | 4.0 - 4.5 | Singlet |

| ¹³C | -O-C H₂-C H₂-O- | 65 - 75 | Singlet |

| ¹³C | C -O (Aromatic) | 145 - 155 | Multiplet (due to C-F coupling) |

Note: ¹³C chemical shifts for the aromatic region are complex due to strong C-F coupling, which provides valuable structural information.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, its exact mass can be determined. This allows for the unambiguous calculation of its molecular formula, C₁₄H₄F₁₀O₂. This technique is a definitive method for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Calculated Exact Mass:

Molecular Formula: C₁₄H₄F₁₀O₂

Theoretical Exact Mass: 398.0084 Da

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to provide structural insights. nih.govresearchgate.net For this compound, the fragmentation is expected to occur at the weakest bonds, primarily the C-O ether linkages and the C-C bond of the ethane bridge.

Common fragmentation pathways for perfluorinated ethers include cleavage at the ether bond. nih.govfigshare.comchemrxiv.org This would lead to characteristic fragments.

Table 3: Predicted Major Fragments in the MS/MS Spectrum of this compound

| Fragment Structure | Fragment Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₆F₅O-CH₂-CH₂-OC₆F₅]⁺ | [C₁₄H₄F₁₀O₂]⁺ | 398.01 | Molecular Ion |

| [C₆F₅O]⁺ | [C₆F₅O]⁺ | 183.99 | Cleavage of the ether C-O bond |

| [C₆F₅]⁺ | [C₆F₅]⁺ | 167.00 | Loss of oxygen from the phenoxy fragment |

Note: The m/z values are for the most abundant isotope of each element.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Vibrations

The IR spectrum is expected to be dominated by very strong absorption bands corresponding to the C-F stretching vibrations of the perfluorophenyl groups, typically found in the 1100-1300 cm⁻¹ region. nih.gov The asymmetric C-O-C stretching of the ether linkages would also give rise to a strong band, usually around 1250-1050 cm⁻¹. rdd.edu.iq Aromatic C=C stretching vibrations would appear in the 1450-1650 cm⁻¹ range. scispace.com

The Raman spectrum would complement the IR data. Due to the molecule's potential for a center of symmetry (in its anti-conformation), some vibrations may be Raman-active but IR-inactive, and vice-versa (Rule of Mutual Exclusion). The symmetric C-O-C stretch and the symmetric breathing modes of the aromatic rings would likely be strong in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkane CH₂ | 2850 - 3000 | Medium | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1650 | Medium-Strong | Medium-Strong |

| C-F Stretch | Perfluoroaromatic | 1100 - 1300 | Very Strong | Medium-Weak |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single Crystal X-ray Crystallography for Precise Bond Lengths and Angles

No single-crystal X-ray diffraction data, including precise bond lengths and angles, for this compound is available in the search results. While crystal structures for related compounds like 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) are detailed, these are not representative of the perfluorinated target compound. nih.govnih.govresearchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Information regarding polymorphism or crystalline phase analysis of this compound using powder X-ray diffraction is absent from the search results. Studies on polymorphism have been conducted on other complex molecules with phenoxy groups, but not on the specific compound of interest. nih.gov

Electronic and Supramolecular Characterization of this compound

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

The search results lack any data on the UV-Vis or fluorescence spectra of this compound. Therefore, its electronic transitions cannot be described. Spectroscopic data for other compounds, such as derivatives of 1,2-bis(diphenylphosphino)ethane, are available but are not applicable. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Analogues

There is no information on chiroptical spectroscopy for any chiral analogues of this compound within the provided search results.

Investigation of Intermolecular Interactions and Supramolecular Assembly

While the search results describe intermolecular interactions and supramolecular assembly for compounds like 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, highlighting C—H⋯F contacts and π–π stacking, this information cannot be extrapolated to this compound, which lacks C-H bonds on the phenyl rings. nih.gov The supramolecular chemistry of the perfluorinated compound would be significantly different.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific theoretical and computational studies focusing solely on the chemical compound “this compound” are not available in the public domain. As a result, detailed research findings required to populate the sections and subsections of the requested article—including quantum chemical calculations, molecular dynamics simulations, and computational reaction mechanism studies—could not be located.

The provided outline requires in-depth analysis of:

Quantum Chemical Calculations: Including Density Functional Theory (DFT) for ground state properties and spectroscopic predictions, and Ab Initio methods for high-accuracy energy predictions.

Molecular Dynamics (MD) Simulations: Covering the conformational landscape of the ethane bridge and the effects of solvents.

Computational Reaction Mechanism Studies.

Without published research on this compound, it is not possible to provide scientifically accurate information, data tables, or detailed findings as per the instructions. Information on related but structurally distinct molecules, such as those with different halogen substitutions or functional groups, cannot be used as a substitute due to the strict requirement to focus solely on the specified compound.

Therefore, the article as outlined cannot be generated at this time.

Theoretical and Computational Chemistry Studies of 1,2 Bis Perfluorophenoxy Ethane

Computational Reaction Mechanism Studies

Transition State Analysis and Reaction Energy Barriers

No information is available on the transition state analysis or reaction energy barriers for chemical reactions involving 1,2-Bis(perfluorophenoxy)ethane.

Prediction of Reactivity and Selectivity in Chemical Transformations

There are no available predictions based on computational studies for the reactivity and selectivity of this compound in chemical transformations.

Applications of 1,2 Bis Perfluorophenoxy Ethane in Advanced Materials Science and Engineering

Incorporation of 1,2-Bis(perfluorophenoxy)ethane into High-Performance Polymers

The integration of this compound into polymer backbones is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The presence of perfluorophenoxy groups contributes to a low dielectric constant, reduced moisture absorption, and improved processability.

Synthesis of Fluorinated Poly(aryl ether)s and Related Macromolecules

This compound serves as a crucial monomer in the synthesis of a variety of fluorinated poly(aryl ether)s. These polymers are typically prepared through nucleophilic aromatic substitution polycondensation reactions. In these reactions, the activated fluorine atoms on the perfluorophenyl rings of this compound readily react with bisphenol monomers in the presence of a weak base.

This synthetic approach allows for the creation of high molecular weight polymers with a precisely controlled architecture. The flexibility of the ethylene (B1197577) diether linkage in this compound contributes to the good solubility and processability of the resulting fluorinated poly(aryl ether)s. Researchers have successfully synthesized a range of these polymers, including those based on bisphenol A, 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, and other specialty bisphenols, to tailor the final properties of the material. rsc.org

The general synthetic scheme for the polymerization of this compound with a bisphenol is as follows:

n HO-Ar-OH + n F-Ar'-F → [-O-Ar-O-Ar'-]n + 2n HF

Where Ar represents the bisphenol moiety and Ar' represents the perfluorophenoxyethane moiety.

Development of High-Temperature and Chemically Resistant Polymeric Materials

A significant advantage of incorporating this compound into poly(aryl ether) backbones is the resulting enhancement in thermal and chemical stability. The high fluorine content of the perfluorophenoxy groups leads to strong carbon-fluorine bonds and a shielding effect that protects the polymer chain from thermal degradation and chemical attack.

Fluorinated poly(aryl ether)s derived from this monomer exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). For instance, some of these polymers show 5% weight loss temperatures (Td5) in the range of 514–555 °C in a nitrogen atmosphere. rsc.org This exceptional thermal stability makes them suitable for applications in demanding environments where high temperatures are a concern.

Furthermore, the chemical inertness imparted by the fluorine atoms makes these materials highly resistant to a wide range of chemicals, including acids, bases, and organic solvents. This property is critical for applications in chemical processing, oil and gas, and aerospace industries where exposure to harsh chemical environments is common.

Applications in Dielectric Materials and Electronics

The low polarizability of the carbon-fluorine bond and the increase in free volume due to the bulky perfluorophenoxy groups make polymers containing this compound excellent candidates for low dielectric constant (low-k) materials. In the rapidly advancing field of electronics, particularly for high-frequency applications such as 5G communication, materials with low dielectric constants and low dielectric loss are essential to minimize signal delay and cross-talk.

Research has demonstrated that fluorinated poly(aryl ether)s synthesized using this compound exhibit low dielectric constants, often below 3.0, and low dielectric loss tangents. rsc.orgnih.gov For example, some FPAE films have shown dielectric constants of 2.07–2.80 and dielectric loss of 0.002–0.006 at 11 GHz. rsc.org These properties, combined with their excellent thermal stability and low moisture absorption, make them highly attractive for use as insulating layers in integrated circuits, printed circuit boards, and high-frequency connectors.

Table 1: Dielectric Properties of Fluorinated Poly(aryl ether)s

| Polymer Composition | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |

| PAEK with fluorinated phenyl side chain | 2.75 - 2.95 | - | researchgate.net |

| PEK-In with trifluoromethyl groups | 2.839 | 0.0048 | nih.gov |

| FPAE with twisted biphenyl (B1667301) structures | 2.07 - 2.80 (at 11 GHz) | 0.002 - 0.006 (at 11 GHz) | rsc.org |

Role in Functional Fluids and Lubricants Research

Beyond solid polymeric materials, the unique properties of this compound and its derivatives are being explored in the realm of functional fluids and high-performance lubricants.

Development of Specialty Solvents with Tunable Fluorophilicity

The structure of this compound, with its combination of a hydrocarbon-like ethylene glycol core and highly fluorinated aromatic rings, suggests its potential as a component in specialty solvents. While specific research on this compound as a primary solvent is limited in the provided search results, the concept of "tunable fluorophilicity" is relevant. By modifying the structure of similar fluorinated ethers, it is possible to create solvents with varying affinities for both fluorinated and non-fluorinated compounds. This can be particularly useful in biphasic catalysis and for dissolving fluorinated polymers for processing.

Formulation of High-Performance Lubricants and Hydraulic Fluids

Perfluoropolyether (PFPE) based lubricants are well-established for their exceptional performance in extreme conditions, including high temperatures and aggressive chemical environments. krytox.com These lubricants are composed solely of carbon, fluorine, and oxygen atoms. krytox.com While this compound itself is a monomer and not a lubricant, its structural motifs are relevant to the design of advanced lubricant and hydraulic fluid additives.

The incorporation of perfluorinated aryl groups can enhance the thermal and oxidative stability of lubricating oils. The flexible ether linkages, similar to those in PFPEs, can provide good low-temperature flow characteristics. Although direct application of this compound in lubricant formulations is not detailed in the search results, its derivatives could potentially be used as additives to improve the performance of conventional lubricants or as base stocks for specialty fluids requiring a balance of lubricity, thermal stability, and chemical inertness.

Advanced Applications in Membrane Technology and Separations

The unique physicochemical properties of this compound, particularly its high thermal and chemical stability imparted by the perfluorinated phenyl groups, make it a compelling candidate for the development of advanced membrane materials. While direct studies on membranes fabricated solely from this compound are not extensively documented, the principles of using perfluorinated polymers in gas separation membranes are well-established and provide a strong indication of its potential.

Perfluorinated polymers are a significant class of materials for gas separation membranes due to their exceptional chemical resistance, thermal stability, and tunable gas transport properties. mdpi.comnih.gov Commercially available perfluoropolymers like Teflon® AF, Hyflon® AD, and Cytop® are known for their high gas permeability. mdpi.comgoogle.com However, they often exhibit moderate selectivity. mdpi.comnih.gov Research has focused on modifying these structures to enhance selectivity without compromising permeability. google.com

The incorporation of ether linkages and flexible ethane (B1197151) bridges, as present in this compound, into a polymer backbone could offer a strategy to improve the processability and separation performance of perfluorinated membranes. The ether oxygen atoms can introduce a degree of polarity and flexibility, potentially influencing gas sorption and diffusion characteristics. For instance, in the realm of organosilica membranes, the related compound bis(triethoxysilyl)ethane (BTESE) has been successfully used to create membranes for reverse osmosis, demonstrating the utility of the ethane bridge in forming robust, selective membrane materials.

The table below illustrates the gas separation performance of some state-of-the-art perfluorinated polymer membranes, providing a benchmark against which future membranes incorporating this compound could be evaluated.

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity | Source |

| Teflon AF 2400 | O₂/N₂ | 1000 | 1.7 | researchgate.net |

| Hyflon AD 60X | CO₂/CH₄ | 200 | 15 | mdpi.com |

| Cytop® | H₂/N₂ | 330 | 3.0 | google.com |

| Perfluorodioxolane Copolymer | He/CH₄ | 150 | >30 | researchgate.net |

Catalysis and Ligand Design Using this compound Derivatives

The application of this compound extends into the sophisticated realm of catalysis, primarily through its use as a precursor for designing fluorinated ligands for transition metal complexes. The introduction of fluorine atoms into a ligand framework can significantly alter the electronic and steric properties of the resulting metal catalyst, leading to enhanced reactivity, stability, and selectivity.

Design of Fluorinated Ligands for Transition Metal Catalysis

While direct catalytic applications of this compound are not widely reported, the design principles are well-illustrated by its close structural and electronic analogue, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE). DFPPE is a highly effective electron-poor diphosphine ligand used in a variety of transition metal-catalyzed reactions. chemimpex.com The pentafluorophenyl groups are strongly electron-withdrawing, which reduces the electron density at the phosphorus atoms and, consequently, at the metal center to which it is coordinated. This electronic modification can stabilize the metal in low oxidation states and influence the rates and mechanisms of catalytic cycles. chemimpex.com

Similarly, a phosphine (B1218219) ligand derived from this compound, where the perfluorophenoxy groups are attached to phosphorus atoms, would be expected to exhibit similar electron-withdrawing properties. The basicity of phosphine ligands can be tuned by altering the electron-donating ability of their substituents. nih.gov The perfluorophenoxy group would act as a potent electron-withdrawing moiety, creating a highly electrophilic and reactive metal center.

The synthesis of such ligands would likely involve the reaction of a dichlorophosphine with the di-lithio or di-Grignard reagent derived from this compound. The resulting bidentate ligand would chelate to a transition metal, forming a stable complex. The flexible ethane backbone allows for the formation of a five-membered chelate ring, a common and stable conformation in coordination chemistry.

Investigation of Catalytic Activity and Selectivity

The catalytic activity of metal complexes bearing ligands derived from this compound would be of significant interest in various organic transformations. Drawing parallels from the well-studied DFPPE, such catalysts would be expected to show high efficacy in cross-coupling reactions. chemimpex.com

The table below summarizes the types of reactions where the analogous ligand DFPPE has been successfully employed, suggesting potential areas of application for catalysts based on this compound derivatives.

| Reaction Type | Metal Catalyst | Role of Fluorinated Ligand | Source |

| Suzuki-Miyaura Coupling | Palladium | Enhances catalytic activity and stability | sigmaaldrich.com |

| Heck Reaction | Palladium | Modifies selectivity and catalyst lifetime | sigmaaldrich.com |

| Buchwald-Hartwig Cross-Coupling | Palladium | Promotes reductive elimination step | sigmaaldrich.com |

| Sonogashira Coupling | Palladium/Copper | Stabilizes metal center, improves yields | sigmaaldrich.com |

| Stille Coupling | Palladium | Increases reaction rates | sigmaaldrich.com |

The perfluorinated nature of the ligand would also impart enhanced thermal and chemical stability to the catalyst, allowing for reactions to be conducted under harsher conditions and potentially enabling catalyst recycling. chemimpex.com Furthermore, the fluorinated periphery can induce fluorous phase separation, a technique that can be exploited for facile catalyst recovery. The investigation into the catalytic activity and selectivity of these hypothetical complexes would involve systematic screening in a range of reactions, detailed kinetic studies, and spectroscopic analysis to elucidate the structure-activity relationships.

Future Directions and Emerging Research Opportunities for 1,2 Bis Perfluorophenoxy Ethane

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of fluorinated compounds often involves harsh reagents and conditions, leading to environmental concerns and high costs. Future research is increasingly focused on developing sustainable and economical synthetic pathways.

Key Research Thrusts:

Atom Economy: Researchers are exploring atom-economical routes that maximize the incorporation of starting materials into the final product, minimizing waste. For instance, methodologies using calcium carbide as a key reagent are being investigated for the synthesis of related bis(phosphine oxide)ethanes, which could potentially be adapted for fluoroalkoxy compounds. researchgate.netrsc.org This approach is lauded for being cost-effective and allowing for convenient isotopic labeling. researchgate.netrsc.org

Green Solvents and Catalysts: The use of greener solvents and the development of highly efficient and recyclable catalysts are central to sustainable synthesis. The goal is to move away from hazardous solvents and stoichiometric reagents.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for fluorination reactions. This technology allows for precise control over reaction parameters, which can lead to higher yields and purities.

A comparative look at synthetic strategies for similar bis-substituted ethanes reveals a trend towards milder conditions and less hazardous reagents. For example, a novel sodium aluminium hydride/sodium hydride reduction protocol has been developed for the synthesis of 1,2-bis(dialkylphosphino)ethanes, which avoids aqueous work-ups and uses inexpensive reagents. nih.govresearchgate.net

Table 1: Comparison of Synthetic Route Parameters

| Parameter | Traditional Routes | Emerging Sustainable Routes |

| Reagents | Often hazardous and pyrophoric | Inexpensive, readily available, less hazardous |

| Conditions | Harsh, high temperature/pressure | Mild, ambient temperature/pressure |

| Solvents | Halogenated, volatile organic compounds | Greener alternatives, solvent-free conditions |

| Waste | Significant byproduct formation | Minimal waste, high atom economy |

| Scalability | Often challenging | Amenable to large-scale synthesis, flow chemistry |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electron-withdrawing nature of the perfluorophenoxy group significantly influences the reactivity of the ethane (B1197151) bridge and the aromatic rings. Future research will delve deeper into harnessing this unique reactivity for novel chemical transformations.

Areas of Investigation:

C-H Bond Activation: The activation of C-H bonds is a major goal in modern organic synthesis. Research into the selective functionalization of the ethane bridge in 1,2-Bis(perfluorophenoxy)ethane could lead to new derivatives with tailored properties.

Catalytic Applications: The ether linkages and fluorinated rings could act as coordinating sites for metal centers, suggesting potential applications in catalysis. The electronic properties of the perfluorophenyl groups can be tuned to influence the activity and selectivity of a catalytic center.

Unconventional Bond Formations: Exploring reactions that proceed via radical or other non-traditional mechanisms could unlock new synthetic pathways and lead to the discovery of unexpected products.

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

The unique properties of this compound, such as thermal stability and hydrophobicity, make it an attractive building block for advanced materials.

Potential Applications:

Self-Assembled Monolayers (SAMs): The fluorinated chains can drive self-assembly on various substrates, creating highly ordered, low-energy surfaces with applications in anti-fouling coatings, microelectronics, and biosensors.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid structure and defined geometry of this molecule make it a candidate as a linker in the design of porous crystalline materials like MOFs and COFs. These materials have potential applications in gas storage, separation, and catalysis.

Nanocomposites: Incorporating this compound into polymer or inorganic matrices can enhance their thermal stability, chemical resistance, and surface properties.

Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and optimize the synthesis and reactivity of this compound, it is crucial to monitor chemical processes in real-time. Advanced in-situ characterization techniques are becoming indispensable tools for this purpose.

Promising Techniques:

In-Situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reactive intermediates and the tracking of reaction kinetics, providing valuable mechanistic insights.

X-ray Absorption and Scattering Techniques: Synchrotron-based X-ray techniques can provide detailed information about the electronic and geometric structure of catalysts and materials during their formation and function.

Raman Spectroscopy: This technique is well-suited for studying reactions in both liquid and solid phases and can provide information about vibrational modes that are sensitive to chemical changes.

The use of isotopic labeling, such as with Deuterium and ¹³C, in conjunction with these techniques, can provide highly specific information about reaction mechanisms. rsc.org

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling the prediction of properties and the optimization of reactions. uci.eduresearchgate.net

Future Applications:

Property Prediction: ML models can be trained on existing data to predict the physical, chemical, and biological properties of new derivatives of this compound, accelerating the discovery of new materials with desired characteristics. researchgate.net

Reaction Optimization: AI algorithms can analyze complex reaction data to identify optimal conditions, leading to higher yields and selectivities. This can significantly reduce the experimental effort required for process development.

De Novo Design: AI can be used to design novel molecules with specific target properties, opening up new avenues for the application of fluorinated compounds.

The application of AI and big data analytics is already being explored for understanding the fate and transport of other per- and polyfluoroalkyl substances (PFAS), highlighting the potential for these tools in the broader field of fluorine chemistry. uci.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Bis(perfluorophenoxy)ethane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1,2-dibromoethane and perfluorophenol under basic conditions. Key parameters include:

- Catalyst : Use anhydrous potassium carbonate to deprotonate perfluorophenol and facilitate nucleophilic attack .

- Solvent : Polar aprotic solvents like DMF or THF enhance reaction efficiency due to improved solubility of fluorinated intermediates .

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation. Higher temperatures (>120°C) may lead to ether cleavage .

- Example Yield : Analogous fluoroethoxy ethanes achieve ~70–85% purity post-distillation; adjust stoichiometry (2.2:1 phenol:ethane ratio) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 19F NMR : Primary tool for confirming perfluorophenyl groups. Expect distinct signals for ortho, meta, and para fluorine atoms (δ: -140 to -160 ppm) .

- IR Spectroscopy : Detect C-O-C ether stretches (~1100 cm⁻¹) and C-F vibrations (1200–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to identify the molecular ion peak [M-H]⁻, with exact mass matching C₁₄F₁₀O₂ .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in radical polymerization processes?

- Methodological Answer : The electron-withdrawing perfluorophenyl groups stabilize radical intermediates via resonance, enabling controlled polymerization.

- Experimental Design : Use AIBN as a thermal initiator in fluorinated solvents (e.g., hexafluorobenzene) at 70°C. Monitor kinetics via in-situ FTIR to track monomer conversion .

- Data Interpretation : Compare polymerization rates with non-fluorinated analogs; expect lower activation energy due to enhanced radical stability .

Q. What computational methods are suitable for modeling the interaction of this compound with aromatic solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess π-π interactions between perfluorophenyl groups and benzene rings .

- MD Simulations : Simulate solvation in toluene using OPLS-AA force fields. Analyze radial distribution functions (RDFs) to quantify solvent-shell organization around fluorine atoms .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to reconcile discrepancies in decomposition temperatures?

- Resolution Strategy :

- Controlled TGA : Conduct thermogravimetric analysis under inert (N₂) vs. oxidative (air) atmospheres. Fluorinated ethers typically degrade at 250–300°C in N₂ but <200°C in air due to oxidative C-F bond cleavage .

- Purity Check : Use DSC to detect impurities (e.g., residual phenols) that lower observed stability. Purify via fractional crystallization in hexane/ethyl acetate .

Safety and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.